molecular formula C13H27BrO B047752 13-Bromo-1-tridecanol CAS No. 116754-58-6

13-Bromo-1-tridecanol

Cat. No. B047752
M. Wt: 279.26 g/mol
InChI Key: FJBCXJNCEVECEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated compounds often involves halogenation reactions where a bromine atom is introduced into organic molecules. For instance, the synthesis of tetradecanoic acids labeled with carbon-13 at specific positions demonstrates a method that could be adapted for synthesizing 13-Bromo-1-tridecanol. The process involves treating a bromoalkane with potassium cyanide (K13CN), followed by hydrolysis to yield the desired acid, suggesting a pathway for synthesizing brominated alcohols through similar intermediates (Sparrow et al., 1983).

Molecular Structure Analysis

Molecular structure analysis of brominated organic compounds can be conducted using techniques such as NMR spectroscopy and X-ray diffraction. For example, studies on regiospecific bromination reveal the high reactivity of certain carbon atoms in carbocation reactions, which could be relevant for understanding the structural aspects of 13-Bromo-1-tridecanol (Inamoto et al., 1978).

Chemical Reactions and Properties

Brominated compounds participate in various chemical reactions, including coupling reactions and nucleophilic substitutions. The reactivity of bromoalkanes towards nucleophiles can be exploited in synthesizing more complex molecules. An example includes the synthesis of carbon-13 labeled fatty acids, where a bromoalkane is used as an intermediate (Yuan & Ajami, 1984).

Physical Properties Analysis

The physical properties of brominated organic compounds, such as melting point, boiling point, and solubility, are influenced by the presence of the bromine atom. These properties are crucial for determining the compound's applications and handling requirements. Although specific data on 13-Bromo-1-tridecanol are not provided, analogous compounds offer insight into how bromination affects physical characteristics.

Chemical Properties Analysis

The chemical properties of brominated alcohols, including reactivity, stability, and functional group compatibility, are essential for their utilization in organic synthesis. The introduction of a bromine atom can significantly alter the chemical behavior of an alcohol, affecting its potential for further functionalization and its role in synthetic pathways. Research on similar compounds, such as dideuterated and enantiomers of monodeuterated acids, provides a foundation for understanding the chemical properties of 13-Bromo-1-tridecanol (Abad et al., 2000).

Scientific Research Applications

  • Synthesis of Carbon-13-Labeled Tetradecanoic Acids

    13-Bromo-1-tridecanol is used in synthesizing carbon-13-labeled tetradecanoic acids, which are crucial in preparing labeled diacyl phosphatidylcholines (Sparrow, Patel, & Morrisett, 1983).

  • Soluble Hyperbranched Polymers

    It's utilized in the synthesis of soluble hyperbranched polymers TPH-b-X, BPNT-b-X, and TPT-b-X (Percec, Chu, & Kawasumi, 1994).

  • Dideuterated Tridecanoic Acids Synthesis

    This compound serves as a precursor in synthesizing dideuterated tridecanoic acids, essential for biochemical studies on desaturases (Abad, Fabriàs, & Camps, 2000).

  • Dibromination, Debromination, and Bromine Migration Studies

    It's used in studying dibromination, debromination, and bromine migration in specific naphthalene compounds (Giles et al., 1994).

  • Coordination Chemistry Research

    13-Bromo-1-tridecanol is used in the coordination chemistry of 2-(2'-hydroxyphenyl)-2-oxazolines with aluminum, gallium, and indium (Hoveyda, Karunaratne, Rettig, & Orvig, 1992).

  • Synthesis of Sex Pheromones

    This compound was used to synthesize acyclic monoene hydrocarbons, including a sex pheromone of house flies, Musca domestica (Nomura & Fujihara, 1985).

  • Macrolide Synthesis

    It acts as a starting material for synthesizing 3-Oxo-13-tetradecanolide, a 14-member ring macrolide (Neeland, Ounsworth, Sims, & Weiler, 1987).

  • Investigations in Cycloalkanes

    It's used in conformational investigations in 2-bromo-cycloalkanes and 2-bromo-1-methoxy-cycloalkanes of different ring sizes (Kleinpeter, Haufe, & Borsdorf, 1980).

  • 13C-NMR Spectroscopy in Biochemical Research

    13-Bromo-1-tridecanol is relevant in studies where 13C NMR spectroscopy is applied to living cells and their metabolism of a specifically labeled 13C substrate (Eakin, Morgan, Gregg, & Matwiyoff, 1972).

  • Synthesis of Bromoalkanols

    Its high-selectivity synthesis from monobromination of diol under microwave irradiation is notable (Zhang et al., 2014).

  • Myocardial Imaging Agents

    13-Bromo-1-tridecanol's role in myocardial imaging agents, particularly in studying heart uptake and retention in rats, is significant (Srivastava et al., 1985).

properties

IUPAC Name

13-bromotridecan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27BrO/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h15H,1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBCXJNCEVECEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCO)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364667
Record name 13-Bromo-1-tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

13-Bromo-1-tridecanol

CAS RN

116754-58-6
Record name 13-Bromo-1-tridecanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13-Bromo-1-tridecanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Zhang, FP Zheng, XH Xu, C Huang… - Advanced Materials …, 2014 - Trans Tech Publ
… %-78.7% yield and at 90.5%-96.6% selectivity, which were as follows: 8-bromo-1-octanol, 9-bromo-1-nonanol, 11-bromo-1-undecanol, 12-bromo-1-dodecanol, 13-bromo-1-tridecanol …
Number of citations: 1 www.scientific.net
K Takato, M Kurita, N Yagami, HN Tanaka, H Ando… - Carbohydrate …, 2019 - Elsevier
… Bromination of 43 by treatment with 48% aqueous HBr provided 13-bromo-1-tridecanol 44 in 52% yield [31]. Subsequent TEMPO oxidation [32] of 44 gave the carboxylic acid 45 in …
Number of citations: 5 www.sciencedirect.com
YP Pang, SK Singh, Y Gao, TL Lassiter, RK Mishra… - PLoS …, 2009 - journals.plos.org
… 13-Bromo-1-tridecanol, 15-bromo-1-pentadecanol and 16-bromo-1-hexadecanol were purchased from AstaTech, Inc. (Bristol, PA). Other 1,n-dibromoalkanes (where n = 17–20) [42], [43…
Number of citations: 55 journals.plos.org
BB Snider, B Shi - Tetrahedron letters, 2001 - Elsevier
… Alkylation 19 of the lithium acetylide ethylenediamine complex with 13-bromo-1-tridecanol (14) in DMSO containing NaI afforded 15, 20 which underwent Pd-catalyzed coupling to give …
Number of citations: 26 www.sciencedirect.com
B Shi - 2003 - search.proquest.com
… Alkylation17 of the lithium acetylide ethylenediamine complex with 13-bromo-1tridecanol (3.15) in DMSO containing NaI afforded 3.8b,18 which underwent Pdcatalyzed coupling to give …
Number of citations: 2 search.proquest.com

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